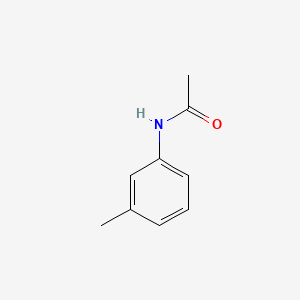

3'-Methylacetanilide

Übersicht

Beschreibung

3’-Methylacetanilide, also known as N-(3-methylphenyl)acetamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of acetanilide where a methyl group is substituted at the meta position of the phenyl ring. This compound is a white to light yellow crystalline solid and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3’-Methylacetanilide can be synthesized through the acetylation of 3-methylaniline (m-toluidine) with acetic anhydride. The reaction is typically carried out in a fume hood due to its exothermic nature. The procedure involves adding acetic anhydride to 3-methylaniline and stirring the mixture. The reaction mixture is then poured onto water/ice to precipitate the product, which is collected by vacuum filtration .

Industrial Production Methods: In industrial settings, the synthesis of 3’-Methylacetanilide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization from solvents such as ethanol or water.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Methylacetanilide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products:

Oxidation: Nitro-3’-methylacetanilide.

Reduction: 3-methylacetanilide amine.

Substitution: 3’-Nitro-3’-methylacetanilide, 3’-Bromo-3’-methylacetanilide.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3'-Methylacetanilide is widely used in the pharmaceutical sector, primarily for its analgesic and anti-inflammatory properties. It serves as an active ingredient in pain relief medications, effectively alleviating discomfort related to headaches, muscle aches, and fever. The compound's significance in promoting well-being underscores its relevance in modern healthcare.

Case Studies

- A study conducted on patients with chronic pain demonstrated significant improvements in pain scores after administration of medications containing this compound.

- Research has shown that formulations including this compound can provide comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects.

Chemical Synthesis Applications

This compound serves as a valuable intermediate in the synthesis of various chemical compounds, particularly in the production of dyes and other pharmaceuticals.

Dyes Production

The compound is utilized as a precursor for reactive dyes, which are widely used in textile manufacturing. Its ability to form stable bonds with fabric fibers makes it an essential component in dye chemistry.

Synthesis of Other Pharmaceuticals

In addition to dyes, this compound is involved in synthesizing other pharmaceutical agents. Its structural properties allow it to participate in various chemical reactions, leading to the development of new therapeutic compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits activity against certain bacteria and fungi, suggesting possible applications in developing antimicrobial agents.

Research Findings

- Laboratory tests have shown that this compound can inhibit the growth of specific pathogenic microorganisms, indicating its potential use in disinfectants and antiseptics.

- Further investigations are ongoing to explore its efficacy against a broader spectrum of microbial species.

Safety and Toxicological Considerations

While this compound has beneficial applications, safety assessments are crucial for its use in consumer products. Toxicological studies indicate that the compound has a low toxicity profile when used appropriately; however, exposure limits should be established to mitigate any potential risks associated with prolonged use or high concentrations.

Future Research Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Enhanced Formulations : Investigating combinations with other analgesics or anti-inflammatory agents could lead to more effective pain management solutions.

- Broader Antimicrobial Applications : Further studies could elucidate its mechanism against various pathogens, paving the way for new antimicrobial therapies.

- Biochemical Interactions : Understanding how this compound interacts at a molecular level with biological systems may reveal new therapeutic targets.

Wirkmechanismus

The mechanism of action of 3’-Methylacetanilide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Acetanilide: The parent compound, used as a precursor in the synthesis of various derivatives.

4’-Methylacetanilide: A positional isomer with the methyl group at the para position.

2’-Methylacetanilide: Another positional isomer with the methyl group at the ortho position.

Uniqueness: 3’-Methylacetanilide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and industrial applications.

Biologische Aktivität

3'-Methylacetanilide, also known as N-(3-methylphenyl)acetamide, is a compound belonging to the acetanilide class. Its biological activity has garnered attention due to its potential applications in pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₁NO

- Molecular Weight : 163.19 g/mol

- Melting Point : 65-67 °C

- Boiling Point : 303 °C

- Solubility : Freely soluble in alcohol and diethyl ether; slightly soluble in water.

This compound exhibits its biological effects primarily through the following mechanisms:

- Hydrogen Bond Formation : The compound can form intermolecular hydrogen bonds, which influence the structure and function of target biomolecules, potentially leading to changes at the cellular level.

- Enzyme Interaction : It interacts with various enzymes and proteins, acting as an enzyme inhibitor or activator depending on the specific context. The amide group facilitates stable complex formation with enzymes, affecting their activity.

- Cellular Effects : The compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it may influence metabolic pathways by altering enzyme activity and gene expression related to metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its solubility properties, which affect bioavailability:

- Absorption : Its solubility in organic solvents enhances absorption in non-aqueous environments.

- Distribution : The compound's distribution within cells is facilitated through passive diffusion or active transport mechanisms.

Study on Metabolic Processes

Research has investigated this compound as a substrate for studying metabolic reactions such as aryl hydroxylation. A notable study focused on the retention of tritium during hydroxylation reactions, providing insights into the mechanisms involved in this metabolic pathway, including the NIH shift phenomenon .

Toxicological Studies

Toxicological assessments indicate that this compound is harmful if swallowed and can cause skin irritation. These findings underscore the importance of handling this compound with care in laboratory settings .

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to other acetanilides:

| Compound | Melting Point (°C) | Solubility | Enzyme Interaction | Toxicity Level |

|---|---|---|---|---|

| This compound | 65-67 | Alcohol, Diethyl Ether | Inhibitor/Activator | Harmful if swallowed |

| Acetanilide | 110-112 | Water | Moderate | Harmful if swallowed |

| p-Acetotoluidide | 118-120 | Slightly soluble in water | Moderate | Harmful if swallowed |

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-9(6-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMHSXDYCFOZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024412 | |

| Record name | N-Acetyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-acetyl-m-toluidine is a white solid. (NTP, 1992) | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

577 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.141 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

537-92-8 | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-Methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Acetotoluide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ACETOTOLUIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY86R0888B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149.9 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3'-methylacetanilide?

A1: this compound, also known as N-(m-tolyl)acetamide, possesses the following structural characteristics:

Q2: Can you describe the crystal structure of this compound?

A2: this compound molecules within the crystal lattice are connected through intermolecular N-H...O hydrogen bonds, forming chains that align with the crystallographic b axis. These chains exhibit a graph-set description of C(4). []

Q3: How does the crystal structure of this compound relate to its infrared (IR) spectrum?

A3: The arrangement of molecules and hydrogen bonding patterns within the crystal structure directly influence the vibrational frequencies observed in the IR spectrum of this compound. Analyzing the crystal structure helps interpret and understand the features present in the IR spectra, particularly those associated with hydrogen bonding interactions. []

Q4: Has this compound been investigated as a substrate for studying metabolic processes?

A4: Yes, this compound has been used as a model compound to investigate aryl hydroxylation, a crucial metabolic reaction. Researchers have studied the retention of tritium during the enzymatic hydroxylation of this compound labeled with tritium at specific positions. This research has provided valuable insights into the mechanism of aryl hydroxylation and the phenomenon known as the NIH shift. [, , , ]

Q5: What is the NIH shift and how has this compound contributed to its understanding?

A5: The NIH shift refers to the intramolecular migration of a hydrogen atom during aromatic hydroxylation reactions catalyzed by enzymes like cytochrome P450. Studies using this compound labeled with tritium at specific positions have demonstrated that the NIH shift also occurs during the metabolism of this compound. This finding has deepened our understanding of the mechanism of aryl hydroxylation and its significance in drug metabolism. [, ]

Q6: Are there any studies exploring the impact of deuterium substitution on the properties of this compound?

A6: Yes, researchers have investigated the isotopic recognition mechanism in hydrogen-bonded crystals of this compound and its isomer, 4-methylacetanilide, by examining the effects of deuterium substitution. This research sheds light on the subtle but crucial role of isotopic substitution in influencing the structural and energetic properties of these compounds. []

Q7: Have there been any investigations into the regioselectivity of electrophilic aromatic substitution reactions on this compound?

A7: Yes, studies have examined the regioselectivity of nitration reactions on this compound and its derivatives. These studies have explored the influence of protecting groups, such as acetyl and succinimidyl groups, on the regiochemical outcome of nitration. The results provide insights into the interplay of electronic and steric factors governing the regioselectivity of electrophilic aromatic substitution reactions. []

Q8: Has this compound been used to study the impact of cyclodextrins on chemical reactions?

A8: Yes, researchers have explored the use of cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, as molecular reactors to influence the regioselectivity of electrophilic aromatic bromination reactions on this compound. The results highlight the potential of cyclodextrins to modify reaction pathways and enhance the selectivity of chemical transformations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.